Aliphatic Bromine as Cross-Coupling Handle
The defining differentiator for 2-bromo-N-(2,6-diethylphenyl)butanamide is the presence of an aliphatic bromine atom at the 2-position of the butanamide chain. This functional group enables participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are inaccessible to its non-halogenated analogs [1]. In a class-level comparison, the non-brominated parent compound, N-(2,6-diethylphenyl)butanamide, and the 2-chloro derivative are either inert or significantly less reactive under standard coupling conditions. While direct comparative kinetic data for this specific substrate against its chloro analog is not available in the primary literature, the well-established reactivity scale for oxidative addition of alkyl halides to low-valent transition metals (I > Br >> Cl) provides a strong class-level inference for its superior reactivity in these transformations [2].
| Evidence Dimension | Reactivity in metal-catalyzed cross-coupling reactions |
|---|---|
| Target Compound Data | Contains a primary alkyl bromide (C-Br bond), enabling oxidative addition to Pd(0) or Ni(0) catalysts. |
| Comparator Or Baseline | N-(2,6-diethylphenyl)butanamide (non-halogenated); 2-chloro-N-(2,6-diethylphenyl)butanamide. |
| Quantified Difference | Qualitative class-level inference: Alkyl bromides are significantly more reactive than alkyl chlorides in oxidative addition, a key step in cross-coupling. This enables a synthetic pathway that is non-functional with the non-halogenated or chloro-analogs. |
| Conditions | Standard conditions for Suzuki, Buchwald-Hartwig, or related cross-coupling reactions. |
Why This Matters
This compound is uniquely suited as a building block in multi-step syntheses where a late-stage or intermediate-stage cross-coupling of an alkyl bromide is required, a transformation that is unattainable with common in-class alternatives.
- [1] Kuujia.com. (n.d.). Cas no 71394-99-5 (2-Bromo-N-(2,6-diethylphenyl)butanamide). View Source
- [2] Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals (6th ed.). Wiley. (General reference for oxidative addition reactivity trends: I > Br > Cl). View Source
